molecular formula C13H8Cl5O2P B14740627 4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate CAS No. 5995-76-6

4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate

Katalognummer: B14740627
CAS-Nummer: 5995-76-6
Molekulargewicht: 404.4 g/mol
InChI-Schlüssel: ZPIKXBUGFVUWNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate is a complex organic compound with the molecular formula C13H8Cl5O2P. This compound is characterized by the presence of multiple chlorine atoms and a phosphorodichloridate group, making it a significant subject of study in various fields of chemistry and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective chlorination and subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is carried out in specialized reactors to handle the corrosive nature of the reagents and the need for precise temperature control .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different chlorinated or dechlorinated products .

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate is unique due to its specific structure, which includes multiple chlorine atoms and a phosphorodichloridate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

5995-76-6

Molekularformel

C13H8Cl5O2P

Molekulargewicht

404.4 g/mol

IUPAC-Name

4-chloro-2-[dichloro(phenyl)methyl]-1-dichlorophosphoryloxybenzene

InChI

InChI=1S/C13H8Cl5O2P/c14-10-6-7-12(20-21(17,18)19)11(8-10)13(15,16)9-4-2-1-3-5-9/h1-8H

InChI-Schlüssel

ZPIKXBUGFVUWNV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)OP(=O)(Cl)Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.